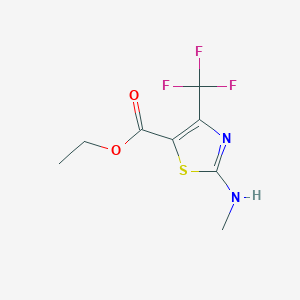

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF₃SO₂Na (sodium trifluoromethanesulfinate) under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methylamino group at position 2 participates in nucleophilic substitutions, particularly under basic or acidic conditions. For example:

-

Protection with Boc groups :

The 2-methylamino group is often masked as a tert-butoxycarbonate (Boc) to prevent interference in subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . -

Alkylation :

The Boc-protected derivative reacts with cyanomethanide to yield intermediates for further functionalization, such as:

Condensation and Cyclization Reactions

The ester and thiazole ring facilitate condensation with nitrogen nucleophiles:

-

Enaminone Formation :

Reaction with N,N-dimethylformamide–dimethylacetal (DMF–DMA) produces enaminones, which serve as precursors for pyrimidine derivatives : -

Pyrimidine Synthesis :

Enaminones react with phenylguanidines under microwave irradiation to form substituted pyrimidines with antitumor activity :

Halogenation and Functionalization

The trifluoromethyl group enhances electrophilic substitution at the thiazole ring:

-

Bromination :

Bromine in the presence of p-toluenesulfonic acid (PTSA) introduces bromine at position 4, enabling further cross-coupling reactions : -

Fluorination :

SelectFluor-mediated fluorination yields fluoro-enaminones :

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

-

Acid Formation :

Hydrolysis with aqueous NaOH or HCl produces the corresponding carboxylic acid, which is useful for further conjugation :

Table 1: Representative Reactions and Conditions

Table 2: Physicochemical Impact of Substituents

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the electronic properties of derivatives, making it useful in creating complex molecules.

Biology

Research has indicated potential biological activities of this compound, particularly in:

- Antimicrobial Studies: Investigating its efficacy against various pathogens.

- Enzyme Inhibition: Exploring interactions with specific enzymes that could lead to therapeutic applications.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development: Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases.

- Pharmacokinetics Studies: Understanding how the compound interacts within biological systems can inform dosing and efficacy .

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals: Enhancing the properties of pesticides and herbicides.

- Material Science: Contributing to the development of advanced materials with improved performance characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as a new antimicrobial agent.

Case Study 2: Drug Development

Research focused on modifying this compound to enhance its binding affinity to specific proteins involved in cancer pathways. The modifications led to improved efficacy in preclinical models, highlighting its potential in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate include:

Trifluoromethyl-substituted prolines: These compounds exhibit unique functions in biological contexts and are used in NMR labeling and other applications.

Perfluoroalkyl amines: These compounds are synthesized using similar trifluoromethylation methods and have applications in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 1280787-22-5) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. The molecular formula for this compound is CHFNOS, with a molecular weight of 254.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity. Such interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess activity against various pathogens. This compound has been investigated for its potential against bacteria and protozoa:

- Antigiardial Activity : Some thiazole derivatives have shown promising giardicidal activity, suggesting that similar compounds may also exhibit effectiveness against Giardia intestinalis.

- Antitrichomonal Activity : Compounds in the thiazole family have been reported to display trichomonicidal effects, indicating a potential for treating Trichomonas vaginalis infections .

Anticancer Activity

Thiazole derivatives, including this compound, have been explored for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly impact cytotoxicity:

- Cytotoxicity Against Cancer Cell Lines : Certain thiazole derivatives have demonstrated IC values comparable to established chemotherapeutics like doxorubicin. For example, compounds with specific substitutions on the thiazole ring exhibited potent activity against human glioblastoma and melanoma cell lines .

Summary of Biological Activities

| Activity Type | Target Organisms | Reported Effects | IC |

|---|---|---|---|

| Antimicrobial | Giardia intestinalis | Giardicidal activity | < 10 nM (for similar compounds) |

| Antimicrobial | Trichomonas vaginalis | Trichomonicidal effects | Not specified |

| Anticancer | Various cancer cell lines | Cytotoxicity | Comparable to doxorubicin |

Study on Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives found that specific structural modifications could lead to enhanced biological activities. The presence of electron-donating groups and halogen substitutions were critical in improving anticancer efficacy .

Synthesis and Evaluation

Research has also highlighted the synthesis of this compound as part of a broader investigation into thiazole-based compounds. The evaluation of these compounds often includes assessing their biological activities through in vitro assays against various pathogens and cancer cell lines .

Propiedades

IUPAC Name |

ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S/c1-3-15-6(14)4-5(8(9,10)11)13-7(12-2)16-4/h3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDYIPUUQMSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.